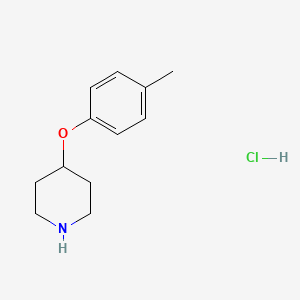

4-(4-Methylphenoxy)piperidine hydrochloride

概要

説明

Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions . A highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate affords the corresponding tertiary propargylamines in useful yields . A selective cleavage of the piperidone protecting group is possible using either ammonia/EtOH or a polymer-supported scavenger amine .Molecular Structure Analysis

The molecular formula of 4-(4-Methylphenoxy)piperidine hydrochloride is C12H18ClNO2 . The average mass is 243.730 Da and the monoisotopic mass is 243.102600 Da .Chemical Reactions Analysis

Piperidine derivatives are utilized in various ways such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .科学的研究の応用

- Piperidine derivatives play a crucial role in drug discovery due to their diverse pharmacological properties. Researchers explore the potential of 4-(4-Methylphenoxy)piperidine hydrochloride as a scaffold for designing novel drugs. Its structural modifications can lead to compounds with improved bioavailability, selectivity, and efficacy .

- Piperidine-based compounds often interact with neurotransmitter receptors. Researchers investigate whether 4-(4-Methylphenoxy)piperidine hydrochloride modulates specific receptors (e.g., dopamine, serotonin, or acetylcholine) and its impact on neuronal function. Understanding these interactions could lead to therapeutic interventions for neurological disorders .

- Some piperidine derivatives exhibit antiviral activity. Scientists explore whether 4-(4-Methylphenoxy)piperidine hydrochloride possesses antiviral properties against specific viruses. This research could contribute to the development of new antiviral drugs .

- Piperidine-based compounds have been used as insecticides due to their effects on the nervous system of pests. Researchers investigate whether 4-(4-Methylphenoxy)piperidine hydrochloride can be utilized for pest control, potentially offering an alternative to existing insecticides .

- Piperidine derivatives serve as versatile building blocks in organic synthesis. Scientists explore the reactivity of 4-(4-Methylphenoxy)piperidine hydrochloride in various reactions, such as cyclizations, cross-couplings, and functional group transformations. These studies contribute to synthetic methodologies and the creation of complex molecules .

- Piperidine-containing compounds are used in polymerization processes. Researchers investigate whether 4-(4-Methylphenoxy)piperidine hydrochloride can act as a monomer or a polymer modifier. Its incorporation into polymers may enhance properties like solubility, mechanical strength, or thermal stability .

Medicinal Chemistry and Drug Development

Neuroscience and Neuropharmacology

Antiviral Agents

Insecticides and Pest Control

Organic Synthesis and Catalysis

Materials Science and Polymer Chemistry

作用機序

4-MPH is primarily a kappa-opiate receptor agonist and also has local anesthetic effects . It has more affinity for the kappa-receptor than morphine . Opiate receptors are coupled with G-protein receptors and function as both positive and negative regulators of synaptic transmission via G-proteins that activate effector proteins .

Safety and Hazards

The safety data sheet for piperidine, a related compound, indicates that it is flammable and may cause burns of eyes, skin, and mucous membranes . Containers may explode when heated. Vapors may form explosive mixtures with air . It is recommended to avoid breathing dust and contact with skin and eyes. Wear protective clothing, gloves, safety glasses, and dust respirator .

将来の方向性

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

4-(4-methylphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-10-2-4-11(5-3-10)14-12-6-8-13-9-7-12;/h2-5,12-13H,6-9H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUYMHJIAYHLIEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OC2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10589992 | |

| Record name | 4-(4-Methylphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Methylphenoxy)piperidine hydrochloride | |

CAS RN |

63843-49-2 | |

| Record name | 4-(4-Methylphenoxy)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10589992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B3021749.png)

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)

![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)

![(1R,2R,4S)-7-[(tert-Butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3021769.png)